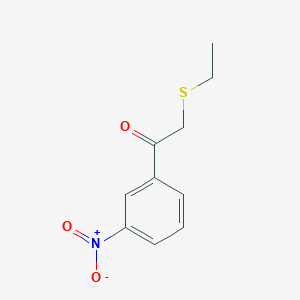

2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one

Description

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

2-ethylsulfanyl-1-(3-nitrophenyl)ethanone |

InChI |

InChI=1S/C10H11NO3S/c1-2-15-7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 |

InChI Key |

OAEKDEWOSGBGSH-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Acetophenone to 3-Nitroacetophenone

Nitration Mechanism and Conditions

The nitration of acetophenone proceeds via electrophilic aromatic substitution, where the acetyl group directs incoming nitro groups to the meta position. A mixture of concentrated sulfuric acid (37 cm³) and nitric acid (10 cm³) serves as the nitrating agent, with rigorous temperature control (-7°C) to prevent polynitration. Acetophenone is added dropwise to the sulfuric acid matrix, followed by the nitration mixture over 30 minutes. The reaction is quenched with cold water, yielding 3-nitroacetophenone as yellow crystals after recrystallization from ethanol.

Key Parameters:

Thiolation Methods for α-Position Functionalization

Mechanochemical Thiolation

A solvent-free, catalyst-free protocol adapted from PMC studies involves ball milling 3-nitroacetophenone with ethanethiol and a grinding auxiliary (e.g., sodium carbonate). The mechanochemical force facilitates direct α-thiolation via radical or ionic pathways, bypassing the need for toxic solvents.

Procedure :

- Combine 3-nitroacetophenone (1.0 mmol), ethanethiol (1.2 mmol), and Na₂CO₃ (0.5 mmol) in a stainless-steel jar.

- Mill at 25 Hz for 2 hours at room temperature.

- Purify the product via flash chromatography (petroleum ether/ethyl acetate).

Outcomes :

Solution-Phase Thiolation Using Iodine and DMSO

Inspired by RSC protocols, this method employs iodine as an oxidant and dimethyl sulfoxide (DMSO) as a polar aprotic solvent. The reaction proceeds via in situ generation of electrophilic sulfur species, which attack the α-carbon of 3-nitroacetophenone.

Procedure :

- Dissolve 3-nitroacetophenone (1.0 mmol) and ethanethiol (1.5 mmol) in DMSO (3 mL).

- Add iodine (2.0 mmol) and stir at 100°C for 8 hours.

- Quench with saturated Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.

Outcomes :

Hydrazone Intermediate Method

This two-step approach converts 3-nitroacetophenone into a hydrazone intermediate, which undergoes thiolation upon treatment with thionyl chloride.

Step 1: Hydrazone Formation

- Reflux 3-nitroacetophenone (1.0 mmol) with ethyl hydrazine carboxylate (1.2 mmol) in chloroform.

- Remove solvent under vacuum to isolate the hydrazone.

Step 2: Thiolation with Thionyl Chloride

- Treat the hydrazone with excess thionyl chloride at 0°C.

- Stir at room temperature for 12 hours, then add ethanethiol (2.0 mmol).

- Purify via recrystallization from toluene.

Outcomes :

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

1-(3-Nitrophenyl)ethan-1-one

This parent compound lacks the ethylthio group but retains the 3-nitrophenyl moiety. It serves as a precursor in catalytic hydrogenation reactions, producing (S)-1-(3-nitrophenyl)ethan-1-ol with 97% yield and 99% enantiomeric excess (ee) using a Ru(II)-graphene catalyst . The absence of the thioether group simplifies its reactivity but reduces steric and electronic complexity compared to 2-(ethylthio) derivatives.

2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Replacing the ethylthio group with methoxy (-OCH₃) alters the electronic profile. The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This compound (CAS 33844-30-3) has a molecular weight of 195.17 g/mol and is used as a structural analog in synthesis .

Thioether Chain Modifications

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one

This analog features a longer butylthio (-SCH₂CH₂CH₂CH₃) chain and a 3-fluorophenyl group. The fluorine substituent introduces moderate electron-withdrawing effects, while the extended alkyl chain increases hydrophobicity. This compound (CAS 1157151-86-4) is utilized as an intermediate in pharmaceutical synthesis .

1-(3-Nitrophenyl)-2-thiocyanatoethanone

Replacing ethylthio with thiocyanate (-SCN) enhances electrophilicity at the α-carbon, making it reactive in nucleophilic substitutions. This compound (CAS 6097-22-9) is structurally similar but exhibits distinct reactivity due to the thiocyanate group .

Electronic and Steric Comparisons

Key Observations:

- Electronic Effects: The nitro group dominates reactivity, but substituents like -OCH₃ or -F modulate electron density.

- Reactivity: Thiocyanate derivatives exhibit enhanced electrophilicity compared to thioethers.

Pharmacological Activity

Phenothiazine derivatives with 3-nitrophenyl groups, such as 2-(4-(1-((3-nitrophenyl)imino)ethyl)phenoxy)-1-(phenothiazin-10-yl)ethan-1-one (4e), demonstrate anti-anxiety effects comparable to diazepam . The ethylthio group could enhance lipophilicity, improving blood-brain barrier penetration.

Biological Activity

2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one is a compound of increasing interest due to its potential biological activities. This article synthesizes various research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioether linkage with a nitrophenyl group, which is significant for its biological interactions. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Certain studies suggest potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Compounds have been noted for their ability to reduce inflammation markers in vitro.

Anticancer Activity

A significant focus has been on the anticancer properties of 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one. In vitro studies have demonstrated its efficacy against several cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, the following findings were noted:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 15.4 | 2.5 |

| HeLa (Cervical) | 8.7 | 3.1 |

| A549 (Lung) | 12.3 | 2.8 |

These results indicate that 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one has selective toxicity towards certain cancer cells while sparing normal fibroblast cells, suggesting a potential therapeutic window for further development.

The mechanism by which 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one exerts its biological effects may involve several pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death through mitochondrial pathways.

- Modulation of Inflammatory Mediators : By downregulating pro-inflammatory cytokines, the compound may exert anti-inflammatory effects.

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Antimicrobial Activity : A series of tests showed that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Studies : In models of inflammation, the compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

(Basic) What are the optimized synthesis protocols for 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one, and how can purity be validated?

The synthesis typically involves reacting 3-nitroacetophenone with ethylthiol under nucleophilic substitution conditions. Key steps include:

- Reaction Setup : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the thiol and facilitate substitution.

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Yield Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >70% yield .

- Purity Validation : Confirm purity using HPLC (C18 column, methanol/water mobile phase) and elemental analysis (deviation <0.3% for C, H, N, S) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Infrared (IR) Spectroscopy : Identify the ketone C=O stretch (~1700 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹). The ethylthio S–C stretch appears near 650 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 7.5–8.5 ppm, split due to nitro group meta-substitution).

- Ethylthio group : CH₂S at δ 2.5–3.0 ppm (triplet) and SCH₂CH₃ methyl at δ 1.3 ppm (triplet) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (253.3 g/mol) and fragmentation patterns (e.g., loss of –SCH₂CH₃) .

(Advanced) How can researchers resolve contradictions in reported biological activities of derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Structural Variability : Compare substituent effects (e.g., nitro vs. methoxy groups) using molecular docking to assess target binding affinity differences .

- Assay Conditions : Replicate studies under standardized protocols (e.g., fixed pH, temperature, and cell lines).

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability tests) .

(Advanced) What strategies are recommended for elucidating the compound's mechanism of action in pharmacological studies?

- Target Identification : Perform competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to identify protein targets (e.g., kinases, GPCRs) .

- Metabolic Stability : Use microsomal incubation assays (human liver microsomes + NADPH) to evaluate CYP450-mediated degradation.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethylthio with methylthio or altering nitro positioning) to pinpoint pharmacophore elements .

(Advanced) How does the nitro group's electronic effect influence reactivity in nucleophilic substitution reactions?

The meta-nitro group is a strong electron-withdrawing group, which:

- Enhances Electrophilicity : Stabilizes transition states in SNAr reactions at the carbonyl-adjacent carbon.

- Directs Reactivity : Favors substitution at the para position relative to the nitro group in aromatic systems.

- Experimental Validation : Compare reaction rates with non-nitrated analogs using kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

(Advanced) What crystallographic methods are suitable for determining the compound's solid-state structure?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (chloroform/hexane). Resolve the torsional angle between the nitro and ethylthio groups to confirm spatial arrangement .

- Powder XRD : Assess polymorphism by comparing experimental patterns with simulated data from SCXRD.

- Thermal Analysis : Use DSC to detect phase transitions (melting point ~120–130°C) and correlate with crystallinity .

(Advanced) How can researchers mitigate challenges in synthesizing high-purity batches for toxicological studies?

- Byproduct Control : Monitor for thioether oxidation (e.g., sulfoxide formation) using TLC and adjust reaction atmosphere (N₂ purge).

- Scale-Up Considerations : Optimize mixing efficiency in pilot reactors to prevent localized overheating.

- QC Protocols : Implement in-process analytics (e.g., inline FTIR) and stringent post-synthesis purification (e.g., recrystallization from ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.